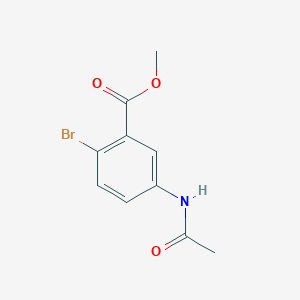
N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H15Cl3F3N3OS and its molecular weight is 556.81. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
One of the prominent scientific research applications of N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide derivatives is in the realm of antibacterial agents. Synthesis of various derivatives, such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives, has shown significant antibacterial activity, denoting their potential in treating bacterial infections (Ramalingam, Ramesh & Sreenivasulu, 2019). Similarly, derivatives like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides have been synthesized and demonstrated moderate to good antibacterial activity against various strains of bacteria, underscoring their significance in developing new antibacterial agents (Desai, Shah, Bhavsar & Saxena, 2008).
Anticancer Activity
Another crucial application of these compounds is in the field of cancer research. Various studies have synthesized and tested derivatives for their anticancer properties. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, when screened against human tumor cell lines, have shown considerable anticancer activity, indicating their potential as therapeutic agents in cancer treatment (Yurttaş, Tay & Demirayak, 2015). Also, the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents have demonstrated promising results, particularly against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı & Akalın-Çiftçi, 2019).
Corrosion Inhibition
These compounds have also found utility in the field of material science, particularly as corrosion inhibitors. The inhibitory properties of certain benzimidazole derivatives on carbon steel in acidic solutions have been extensively studied, showing high inhibition efficiency, which is beneficial for protecting materials from corrosion (Rouifi, Rbaa, Abousalem, Benhiba, Laabaissi, Oudda, Lakhrissi, Guenbour, Warad & Zarrouk, 2020).
Spectroscopic and Quantum Mechanical Studies
In addition to their application in pharmaceutical and material science, these compounds are also valuable in spectroscopic and quantum mechanical studies. For instance, spectroscopic, quantum mechanical studies, and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs have provided insights into their electronic properties and potential use in dye-sensitized solar cells (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, Yildiz, 2020).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl3F3N3OS/c25-16-4-2-5-17(11-16)32-22(34)13-35-23-31-12-21(14-7-8-19(26)20(27)9-14)33(23)18-6-1-3-15(10-18)24(28,29)30/h1-12H,13H2,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEDOSRWESHAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl3F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(isopropylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2810984.png)
![N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2810985.png)
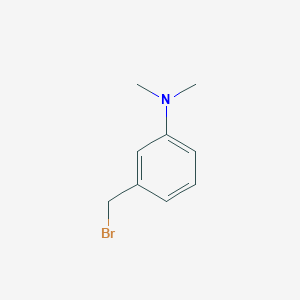

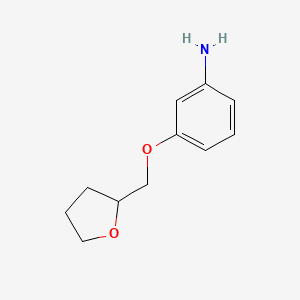
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2810991.png)
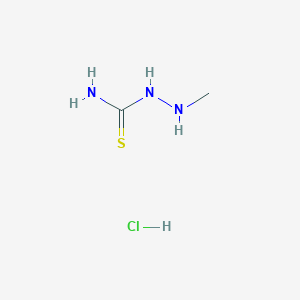


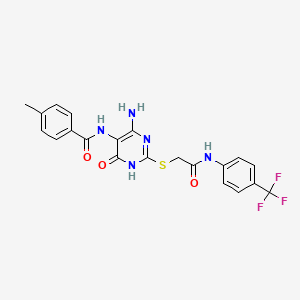
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2810999.png)
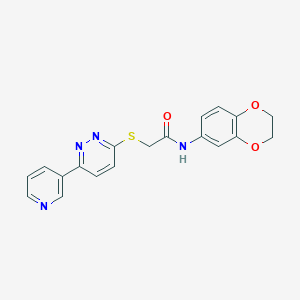
![Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2811002.png)
